molecular formula C16H24FN3O3S B14952393 N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide

N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide

Cat. No.: B14952393
M. Wt: 357.4 g/mol
InChI Key: DJKMCINNEJHBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and piperazine moieties in the structure suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with methanesulfonyl chloride under basic conditions.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.

    Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the intermediate compound.

    Final coupling: The final step might involve coupling the intermediate with a butanone derivative to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially break down the sulfonamide group.

    Substitution: The fluorine atom on the phenyl ring can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines or other reduced forms of the compound.

    Substitution products: Compounds where the fluorine atom is replaced by another group.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Applications in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to antibacterial effects. The presence of the piperazine ring might suggest interaction with neurotransmitter receptors or other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide
  • N-(2-bromophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide

Uniqueness

The uniqueness of N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its chloro or bromo analogs. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its target.

Properties

Molecular Formula

C16H24FN3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide

InChI

InChI=1S/C16H24FN3O3S/c1-4-14(16(21)19-11-9-18(2)10-12-19)20(24(3,22)23)15-8-6-5-7-13(15)17/h5-8,14H,4,9-12H2,1-3H3

InChI Key

DJKMCINNEJHBBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)N(C2=CC=CC=C2F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.